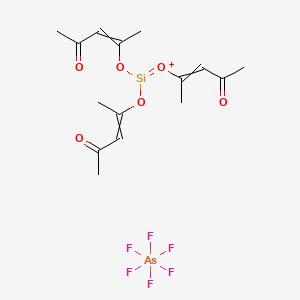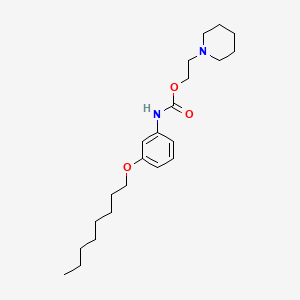![molecular formula C17H15NO2 B13768707 4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]- is a synthetic compound belonging to the benzopyran family. This compound is characterized by a benzopyran core structure with a dimethylamino phenyl substituent. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]- typically involves the reaction of o-hydroxyacetophenone with 4-dimethylaminobenzaldehyde using piperidine as a catalyst. This reaction forms a chalcone intermediate, which is then cyclized using hydrogen peroxide in the Algar-Flynn-Oyamada method to yield the desired benzopyran compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4H-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4H-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the dimethylamino phenyl substituent.
2,3-Dihydro-5-hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one: A derivative with additional hydroxyl and methoxy groups.
7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one: Known for its osteoblast-stimulating activity.
Uniqueness
4H-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both AChE and BChE enzymes sets it apart from other benzopyran derivatives, making it a valuable compound for research in neurodegenerative diseases .
Eigenschaften
Molekularformel |
C17H15NO2 |
|---|---|
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
2-[3-(dimethylamino)phenyl]chromen-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)13-7-5-6-12(10-13)17-11-15(19)14-8-3-4-9-16(14)20-17/h3-11H,1-2H3 |
InChI-Schlüssel |
AUPOSDJVEKGHHI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
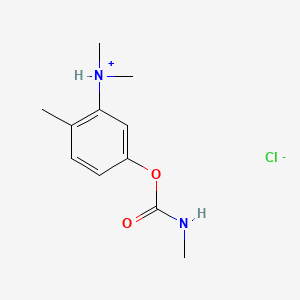
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
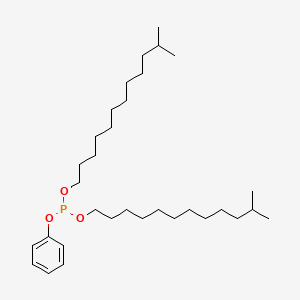
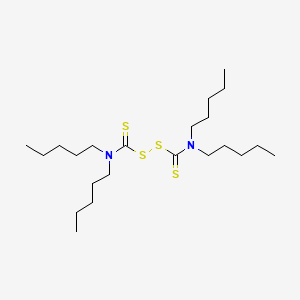
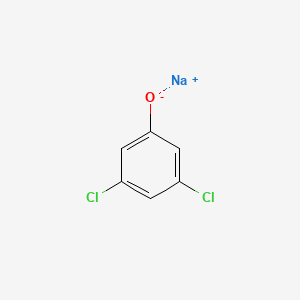
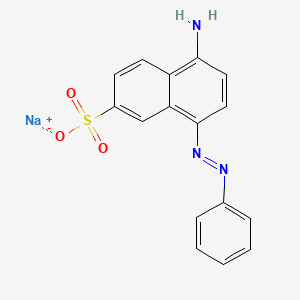
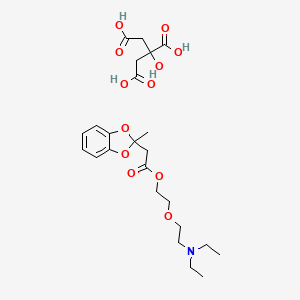
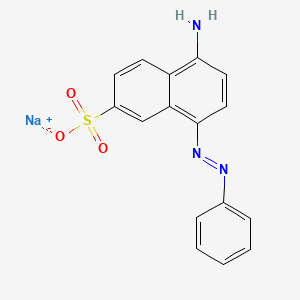

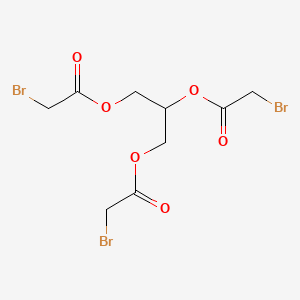
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
